2-octyl-9H-fluorene

Crystallography Organic Semiconductors Materials Processing

2-Octyl-9H-fluorene (CAS 99012-34-7, C21H26, MW 278.4 g/mol) is a monoalkyl-substituted fluorene derivative bearing a single n-octyl chain at the 2-position of the fluorene core. This substitution pattern distinguishes it from both unsubstituted fluorene (C13H10, MW 166.22) and symmetrically 9,9-dialkyl-substituted analogs such as 9,9-di-n-octylfluorene (C29H42, MW 390.64).

Molecular Formula C21H26
Molecular Weight 278.4 g/mol
CAS No. 99012-34-7
Cat. No. B1661888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-octyl-9H-fluorene
CAS99012-34-7
Molecular FormulaC21H26
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C2
InChIInChI=1S/C21H26/c1-2-3-4-5-6-7-10-17-13-14-21-19(15-17)16-18-11-8-9-12-20(18)21/h8-9,11-15H,2-7,10,16H2,1H3
InChIKeyRNQVXNPLQNQMTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Octyl-9H-fluorene (CAS 99012-34-7): Procurement-Grade Monomer for Polyfluorene Synthesis and Organic Electronics R&D


2-Octyl-9H-fluorene (CAS 99012-34-7, C21H26, MW 278.4 g/mol) is a monoalkyl-substituted fluorene derivative bearing a single n-octyl chain at the 2-position of the fluorene core [1]. This substitution pattern distinguishes it from both unsubstituted fluorene (C13H10, MW 166.22) and symmetrically 9,9-dialkyl-substituted analogs such as 9,9-di-n-octylfluorene (C29H42, MW 390.64) [2]. The compound serves as a versatile monomer and synthetic intermediate for conjugated polymers, liquid crystalline materials, and organic electronic devices where monoalkylation provides a balance between solubility enhancement and retention of reactive sites for further functionalization [3].

Why Generic Substitution of 2-Octyl-9H-fluorene with Other Alkylfluorenes Compromises Monomer Reactivity and Material Performance


Fluorene derivatives with different alkyl substitution patterns (position, chain length, mono- vs. di-substitution) cannot be interchanged without altering the fundamental properties of the resulting materials. Monoalkylation at the 2-position preserves the reactive 9-position and 7-position for subsequent polymerization or functionalization, whereas 9,9-dialkyl substitution blocks the bridgehead position entirely, redirecting reactivity exclusively to the 2- and 7-positions [1]. The octyl chain length directly influences solubility, interchain interactions, and thermotropic liquid crystalline behavior in the final polymer, with chain lengths shorter than hexyl or longer than dodecyl producing markedly different morphological and photophysical outcomes [2]. Consequently, substituting 2-octyl-9H-fluorene with a shorter-chain or differently substituted analog necessitates complete re-optimization of synthetic protocols and alters device-relevant material properties [3].

Quantitative Differentiation: 2-Octyl-9H-fluorene vs. 9,9-Di-n-octylfluorene and Other Fluorene Analogs


Crystallographic Chain Separation: 2-Octyl vs. 9,9-Dioctyl Substitution and π-Stacking Prevention

The spatial arrangement of octyl chains critically determines intermolecular π-stacking and consequent solid-state photophysical behavior. In 9,9-di-n-octyl-9H-fluorene, the perpendicular orientation of octyl chains relative to the fluorene plane forces a 7.4 Å separation between coplanar molecules, effectively eliminating π-stacking [1]. By contrast, 2-octyl-9H-fluorene presents a distinct steric profile: the single octyl chain at the 2-position introduces asymmetric steric hindrance that disrupts π-π stacking in a different geometry than the symmetric 9,9-disubstituted analog [2]. While direct crystallographic data for 2-octyl-9H-fluorene are not reported in the peer-reviewed literature, class-level inference from structurally analogous monoalkylfluorenes indicates that the mono-substitution pattern yields intermediate intermolecular spacing relative to unsubstituted fluorene and 9,9-dialkylfluorenes, enabling tunable aggregation behavior in thin films [3].

Crystallography Organic Semiconductors Materials Processing

Substitution Pattern and Synthetic Versatility: Monofunctional vs. Bifunctional Fluorene Monomers

2-Octyl-9H-fluorene possesses a reactive 9-position (bridgehead methylene) and a 7-position available for electrophilic substitution, providing two distinct functionalization sites for asymmetric monomer synthesis [1]. In contrast, 9,9-di-n-octylfluorene has both bridgehead positions blocked by octyl chains, leaving only the 2- and 7-positions available, while unsubstituted fluorene retains all positions but lacks solubility-enhancing alkyl chains [2]. The XLogP3-AA (calculated octanol-water partition coefficient) for 2-octyl-9H-fluorene is 7.6, compared to approximately 12 for 9,9-di-n-octylfluorene, reflecting the impact of mono- vs. di-substitution on lipophilicity and solvent compatibility [3].

Monomer Design Polymer Synthesis Conjugated Materials

DFT-Predicted Electronic Structure Modulation by Alkyl Chain Position

Density functional theory (DFT) investigations of fluorene derivatives demonstrate that the introduction of aliphatic chains modifies HOMO and LUMO energy levels and consequently alters UV-vis absorption spectra [1]. While direct DFT data specifically for 2-octyl-9H-fluorene versus other alkylfluorenes are not reported in the accessible peer-reviewed literature, the class of fluorene derivatives shows systematic variation in electronic structure depending on alkyl substitution position and chain length [2]. The electron-donating inductive effect of the octyl chain at the 2-position moderately alters the fluorene core's electron density compared to substitution at the 9-position, enabling distinct frontier orbital tuning for optoelectronic applications [3].

DFT Calculations HOMO-LUMO Engineering Optoelectronic Tuning

Thermal and Liquid Crystalline Phase Behavior: Chain-Length Dependence in Polyfluorene Systems

Polyfluorenes bearing octyl side chains exhibit glass-forming behavior with thermotropic liquid crystalline transitions in the range of 100–170 °C, occurring between the softening temperature and thermal decomposition [1]. Comparative studies of polyfluorenes with hexyl, octyl, and dodecyl side chains at the 9-position demonstrate that alkyl chain length directly governs the degree of interchain interaction, thermotropic ordering, and solubility in organic solvents [2]. The octyl chain length provides an optimal balance: shorter chains (hexyl) yield insufficient solubility and stronger ground-state aggregation with red-shifted absorption, while longer chains (dodecyl) may reduce the degree of liquid crystalline ordering [3].

Liquid Crystalline Polymers Thermal Properties Polarized Electroluminescence

Procurement-Driven Application Scenarios for 2-Octyl-9H-fluorene in Advanced Materials R&D


Asymmetric Monomer Synthesis for Functionalized Polyfluorenes and Copolymers

2-Octyl-9H-fluorene provides two distinct reactive sites (the 9-position bridgehead methylene and the 7-position of the aromatic ring) for sequential or orthogonal functionalization, enabling the synthesis of asymmetric monomers that are inaccessible using symmetrically substituted 9,9-dialkylfluorenes [1]. This capability is essential for creating polymers with tailored electronic and optical properties, such as those required for polarized electroluminescent devices and liquid crystalline display components [2].

Organic Light-Emitting Diode (OLED) and Polymer LED Materials Development

Polyfluorenes derived from alkyl-substituted fluorene monomers are established blue light-emitting materials for OLEDs and PLEDs [1]. The octyl substitution pattern in 2-octyl-9H-fluorene contributes to the solubility and processability of the resulting polymers while influencing the aggregation behavior that governs emission characteristics in solid-state devices [2]. The monoalkylation at the 2-position offers a distinct processing and morphological profile compared to the more extensively studied 9,9-dialkylfluorene-derived polyfluorenes, enabling researchers to explore alternative polymer architectures [3].

Liquid Crystalline and Retardation Film Components for Display Technologies

Fluorene derivatives with polymerizable groups and liquid crystalline properties are used in retardation films, polarizers, liquid crystal aligning films, anti-reflection films, and viewing angle compensation films for liquid crystal display devices [1]. 2-Octyl-9H-fluorene serves as a precursor for synthesizing such liquid crystalline monomers, where the octyl chain length provides the appropriate balance between mesogenic ordering and solubility [2].

Selective Carbon Nanotube Extraction and Sensor Fabrication

Polyfluorenes containing octyl side chains demonstrate selective interactions with semiconducting single-walled carbon nanotubes (SWNTs), enabling preferential extraction from mixtures containing both semiconducting and metallic SWNTs [1]. Fluorene-containing polymers can also be integrated into polyurethane foams for explosive detection sensors, leveraging the optical properties of the fluorene moiety [2].

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